2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole
Overview
Description
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole is a heterocyclic compound that features both pyrazole and imidazole rings. The presence of bromine and difluoromethyl groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The brominated pyrazole is then coupled with the imidazole ring using a suitable base and solvent to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound’s structure is similar to motifs found in agrochemicals, making it a candidate for the development of new pesticides or herbicides.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
Uniqueness
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole is unique due to the combination of the brominated pyrazole and difluoromethylated imidazole rings. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-1-(difluoromethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N4/c9-6-3-13-14(4-6)5-7-12-1-2-15(7)8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNPHAWYKFIYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN2C=C(C=N2)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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